molecular formula C19H21N3OS B2518852 N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide CAS No. 637746-50-0

N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide

Cat. No.: B2518852
CAS No.: 637746-50-0
M. Wt: 339.46
InChI Key: NIPCRIHJSCQSGP-UHFFFAOYSA-N
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Description

N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a carbothioamide group

Preparation Methods

The synthesis of N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide typically involves the reaction of morpholine with p-tolyl isothiocyanate and aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature for a specific period . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the death of microbial cells or the reduction of oxidative stress in biological systems .

Comparison with Similar Compounds

N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

(NE)-N-[anilino-(4-methylphenyl)methylidene]morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-15-7-9-16(10-8-15)18(20-17-5-3-2-4-6-17)21-19(24)22-11-13-23-14-12-22/h2-10H,11-14H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPCRIHJSCQSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NC(=S)N2CCOCC2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\C(=S)N2CCOCC2)/NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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